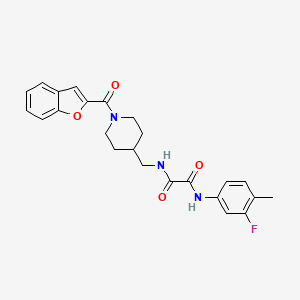

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Description

N1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a structurally complex oxalamide derivative featuring a benzofuran-2-carbonyl-substituted piperidine core linked to a 3-fluoro-4-methylphenyl group via an oxalamide bridge. While specific biological data for this compound are absent in the provided evidence, its structural design aligns with trends in antiviral and receptor-targeting agents, as seen in analogous compounds .

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4/c1-15-6-7-18(13-19(15)25)27-23(30)22(29)26-14-16-8-10-28(11-9-16)24(31)21-12-17-4-2-3-5-20(17)32-21/h2-7,12-13,16H,8-11,14H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNLMQUESDKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzofuran moiety, a piperidine ring, and an oxalamide functional group. Its molecular formula is , with a molecular weight of 437.5 g/mol. The structural features suggest potential interactions with biological targets, particularly in neurological and oncological contexts.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that benzofuran derivatives can inhibit tumor cell proliferation and induce apoptosis. For example, compounds containing benzofuran have been linked to significant cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The piperidine component is often associated with neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurotransmitter regulation.

- Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways involved in cell survival and apoptosis, including the caspase pathway.

- DNA Interaction : Some studies suggest that benzofuran derivatives can intercalate with DNA, leading to inhibition of replication in cancer cells.

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Antitumor Activity :

- A study on benzofuran derivatives showed IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating potent anticancer properties .

- Another research highlighted that compounds with similar oxalamide structures exhibited significant inhibition rates against human gastric cancer cells (SGC7901) .

-

Neuroprotective Effects :

- A compound structurally related to this compound demonstrated protective effects against oxidative stress-induced neuronal damage in vitro .

- Antimicrobial Activity :

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

- Neurological Disorders : The compound has been identified as a potential lead for developing drugs aimed at treating neurological disorders due to its interaction with neurotransmitter systems. Its structural components may offer unique binding properties to specific receptors involved in these conditions.

- Anticancer Activity : Preliminary studies indicate that related compounds containing benzofuran and piperidine moieties exhibit anticancer properties. The presence of the oxalamide group may enhance this activity by promoting apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Antimicrobial Properties : Some derivatives of benzofuran have shown antimicrobial activity against various pathogens. The incorporation of the piperidine and oxalamide functionalities could potentially improve the antimicrobial efficacy of this compound, warranting further investigation into its spectrum of activity against bacteria and fungi .

In Vitro Studies

Recent in vitro studies have shown that compounds similar to N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide possess significant biological activity. For instance:

In Vivo Studies

In vivo studies utilizing animal models are crucial for assessing the pharmacokinetics and therapeutic efficacy of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their properties, as derived from the evidence, are summarized below:

Table 1: Structural and Functional Comparison of Oxalamide/Piperidine Derivatives

Key Observations

Core Structural Motifs: The target compound shares the oxalamide backbone with Compound 13 (), but differs in substituents: benzofuran-2-carbonyl vs. acetyl-thiazolyl and 3-fluoro-4-methylphenyl vs. 4-chlorophenyl. These variations may influence receptor binding or metabolic stability .

Synthetic and Analytical Methods :

- Synthesis of oxalamide derivatives (e.g., Compound 13) involves multi-step coupling reactions, with yields ranging from 36–53% and LC-MS/HPLC validation . The target compound’s synthesis may follow similar protocols.

- Structural determination of such compounds likely employs crystallographic tools like SHELX (), widely used for small-molecule refinement .

Functional Implications: Antiviral Potential: Compound 13’s activity against HIV-1 suggests that the oxalamide scaffold is compatible with antiviral targeting. The target compound’s benzofuran moiety may enhance lipophilicity or π-π stacking with viral proteins . Receptor Binding: Piperidine-containing analogs in and (e.g., fentanyl derivatives) highlight the role of piperidine substitution in modulating receptor affinity, particularly in the central nervous system. The target’s benzofuran group could shift selectivity toward non-opioid targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.